molecular formula C18H38 B12645943 6-Methylheptadecane CAS No. 26741-13-9

6-Methylheptadecane

Cat. No.: B12645943
CAS No.: 26741-13-9
M. Wt: 254.5 g/mol
InChI Key: RLXHXVUABXKBOE-UHFFFAOYSA-N
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Description

6-Methylheptadecane is an organic compound belonging to the class of branched alkanes. It has the molecular formula C18H38 and a molecular weight of 254.4943 g/mol . This compound is characterized by a heptadecane backbone with a methyl group attached to the sixth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylheptadecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptadecane with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve the breaking down of larger hydrocarbon molecules into smaller, branched alkanes, including this compound. The use of specific catalysts and reaction conditions ensures the selective formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Methylheptadecane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, resulting in the formation of saturated hydrocarbons.

    Substitution: In substitution reactions, one or more hydrogen atoms in this compound are replaced by other atoms or groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are often carried out under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), is commonly used for reduction reactions.

    Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat to facilitate the substitution process.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

6-Methylheptadecane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Methylheptadecane involves its interaction with various molecular targets and pathways. As a branched alkane, it can participate in hydrophobic interactions with other molecules, influencing their behavior and function. The specific pathways and targets depend on the context of its application, such as its role in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Heptadecane: A straight-chain alkane with the same molecular formula but without the methyl group.

    2-Methylheptadecane: Another branched alkane with the methyl group attached to the second carbon atom.

    3-Methylheptadecane: A branched alkane with the methyl group attached to the third carbon atom.

Uniqueness

6-Methylheptadecane is unique due to the specific position of the methyl group on the sixth carbon atom. This structural difference can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. The unique structure also affects its interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

26741-13-9

Molecular Formula

C18H38

Molecular Weight

254.5 g/mol

IUPAC Name

6-methylheptadecane

InChI

InChI=1S/C18H38/c1-4-6-8-9-10-11-12-13-15-17-18(3)16-14-7-5-2/h18H,4-17H2,1-3H3

InChI Key

RLXHXVUABXKBOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C)CCCCC

Origin of Product

United States

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